

Comparative Analysis of ecMetAP-IN-1 Cross-reactivity with Metalloproteases

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Compound of Interest

Compound Name: *ecMetAP-IN-1*

Cat. No.: B3063653

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **ecMetAP-IN-1**, a potent inhibitor of E. coli methionine aminopeptidase (EcMetAP), with other metalloproteases. Understanding the selectivity profile of **ecMetAP-IN-1** is crucial for its development as a potential therapeutic agent and as a chemical probe to elucidate the biological functions of EcMetAP.

Methionine aminopeptidases (MetAPs) are a class of metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains. In bacteria, including E. coli, MetAP is an essential enzyme for survival, making it an attractive target for the development of novel antibiotics. **ecMetAP-IN-1** is a representative of a novel class of catechol-containing inhibitors that exhibit potent and selective inhibition of the Fe(II)-form of EcMetAP.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of a representative catechol-containing inhibitor, structurally related to the **ecMetAP-IN-1** class, against different metalloforms of E. coli MetAP and its antibacterial activity against various bacterial strains. This data highlights the inhibitor's preference for the physiologically relevant Fe(II)-form of the enzyme.

Target Enzyme/Organism	Assay Type	IC50 (μM)	Minimum Inhibitory Concentration (MIC, μg/mL)
E. coli MetAP (Fe(II)-form)	Enzyme Inhibition	0.8	-
E. coli MetAP (Co(II)-form)	Enzyme Inhibition	> 250	-
E. coli MetAP (Mn(II)-form)	Enzyme Inhibition	> 250	-
E. coli AS19	Antibacterial Activity	-	15.6
Bacillus subtilis	Antibacterial Activity	-	7.8
Staphylococcus aureus	Antibacterial Activity	-	15.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).

- **Enzyme Preparation:** Recombinant E. coli MetAP is purified and prepared in its apo-form (metal-free).
- **Metalloenzyme Reconstitution:** The apo-enzyme is incubated with a 10-fold molar excess of the desired divalent metal cation (e.g., FeSO₄, CoCl₂, or MnCl₂) in an anaerobic chamber to prevent oxidation of Fe(II).
- **Assay Reaction:** The reconstituted metalloenzyme is incubated with varying concentrations of the inhibitor (**ecMetAP-IN-1** representative) in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

- **Substrate Addition:** The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Met-Ala-Ser-7-amido-4-methylcoumarin).
- **Data Measurement:** The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
- **IC50 Calculation:** The IC50 values are calculated by fitting the dose-response curves to a standard sigmoidal model.

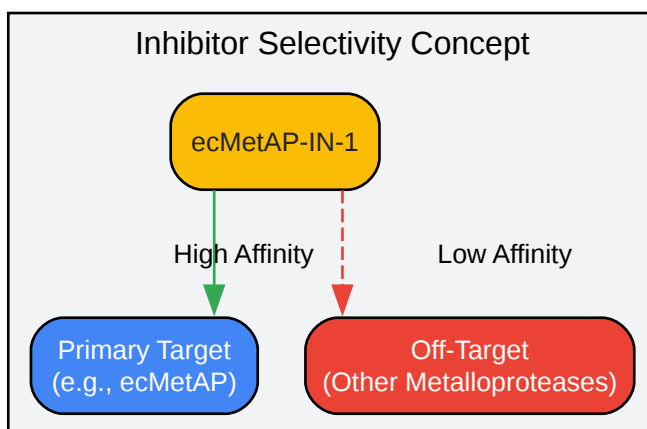
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Bacterial Culture:** The bacterial strains (*E. coli*, *B. subtilis*, *S. aureus*) are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.
- **Serial Dilution of Inhibitor:** The inhibitor is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the bacterial culture.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

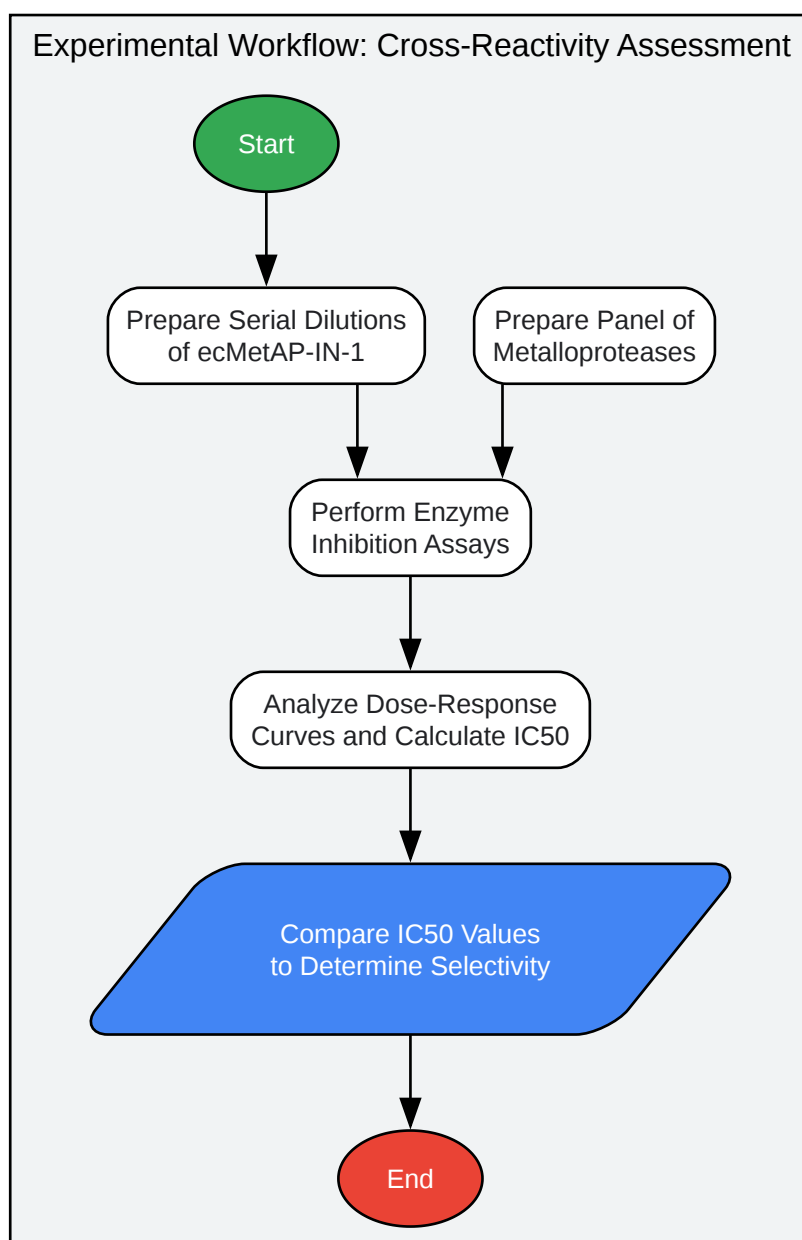
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationship of inhibitor selectivity and the experimental workflow for its determination.



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Caption: Conceptual diagram of inhibitor selectivity.



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Caption: Workflow for assessing inhibitor cross-reactivity.

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